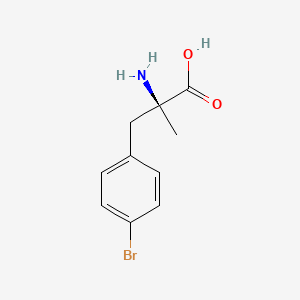

(S)-alpha-Methyl-4-bromophenylalanine

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGRPUVDOKWERK-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659663 |

Source

|

| Record name | 4-Bromo-alpha-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747397-27-9 |

Source

|

| Record name | 4-Bromo-alpha-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Unique Building Block for Advanced Therapeutics

An In-Depth Technical Guide to (S)-alpha-Methyl-4-bromophenylalanine

(S)-alpha-Methyl-4-bromophenylalanine is a non-proteinogenic, chiral amino acid that has emerged as a powerful tool for researchers, scientists, and drug development professionals. Its unique trifecta of structural features—the stereospecific (S)-configuration, a sterically demanding alpha-methyl group, and a synthetically versatile para-brominated phenyl ring—sets it apart from its natural counterparts. This guide provides an in-depth exploration of its core chemical properties, synthesis, and strategic applications, offering field-proven insights into its role in modern medicinal chemistry. The incorporation of this amino acid into peptide-based therapeutics is a key strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of (S)-alpha-Methyl-4-bromophenylalanine is critical for its effective utilization in synthesis and downstream applications.

Core Chemical Properties

The essential identification and physical properties are summarized below. While described as a white powder by suppliers of analogous compounds, researchers should always refer to the certificate of analysis for specific lot characteristics.[1][2][3]

| Property | Value | Source |

| Chemical Name | (S)-alpha-Methyl-4-bromophenylalanine | [4] |

| CAS Number | 747397-27-9 | [4] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [4] |

| Molecular Weight | 258.11 g/mol | [4] |

| Appearance | White to off-white crystalline powder (Typical) | [1][3] |

| Stereochemistry | (S)-configuration at the α-carbon | Intrinsic to name |

Spectroscopic Signature for Structural Verification

Accurate structural confirmation is paramount. The following sections detail the expected spectroscopic data for this molecule.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic region should display two doublets characteristic of a 1,4-disubstituted benzene ring. The benzylic protons (CH₂) adjacent to the aromatic ring will appear as a multiplet, and the alpha-methyl group (CH₃) will present as a singlet, typically integrating to three protons.

-

¹³C NMR: The carbon spectrum will corroborate the structure with signals for the carboxyl carbon (>170 ppm), the quaternary α-carbon, multiple distinct aromatic carbons (including the carbon atom bonded to bromine, which can be identified by its C-Br coupling), the benzylic carbon, and the alpha-methyl carbon.

1.2.2. Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight and elemental composition. A key diagnostic feature is the isotopic pattern of bromine. Due to the nearly equal natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br), the molecular ion region will exhibit two peaks of almost identical intensity, [M]⁺ and [M+2]⁺, separated by two mass units. This provides unambiguous evidence for the presence of a single bromine atom in the structure.[5]

1.2.3. Chiral Analysis

Given that the biological effects of chiral molecules are often stereospecific, verifying the enantiomeric purity is a non-negotiable step. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the gold standard for separating and quantifying the (S) and (R) enantiomers, ensuring the material meets the required stereochemical integrity for its intended application.

Part 2: Asymmetric Synthesis and Stereochemical Control

The synthesis of enantiomerically pure α-methyl-α-amino acids is a well-established but challenging field in organic chemistry.[6] The primary challenge lies in creating the quaternary stereocenter with high fidelity. The most reliable methods employ chiral auxiliaries to direct the stereochemical outcome of the alkylation step.

The Chiral Oxazolidinone Approach: A Validated Protocol

A robust and widely cited method for achieving the desired (S)-configuration involves the diastereoselective alkylation of a chiral oxazolidinone derived from a natural amino acid, such as L-alanine.[7][8] This approach provides excellent stereochemical control.

Experimental Workflow: Diastereoselective Synthesis

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. KUA-01051 (S)-α-Methyl-3-Bromophenylalanine・H2O | Kishida Chemical Co., Ltd. | BuyChemJapan Corporation | BuyChemJapan [buychemjapan.com]

- 4. (S)-alpha-Methyl-4-bromophenylalanine | 747397-27-9 [chemicalbook.com]

- 5. l-Phenylalanine, N-(4-bromobenzoyl)-, methyl ester [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Steric Constraint and Functional Versatility

An In-depth Technical Guide to the Synthesis and Characterization of (S)-alpha-Methyl-4-bromophenylalanine

In the landscape of modern drug discovery and peptide chemistry, the design of novel molecular scaffolds with precisely controlled three-dimensional structures is paramount. Non-proteinogenic amino acids, particularly those with α,α-disubstitution, are invaluable building blocks. (S)-alpha-Methyl-4-bromophenylalanine is a compelling example, embodying two critical features for advanced pharmaceutical design. The α-methyl group introduces a significant steric constraint, locking the peptide backbone into specific conformations and, crucially, providing resistance to enzymatic degradation by peptidases.[1] The 4-bromophenyl moiety serves as a versatile synthetic handle for post-synthetic modifications via cross-coupling reactions and can engage in halogen bonding, a non-covalent interaction increasingly recognized for its role in molecular recognition and binding affinity.[2][3]

This guide provides a comprehensive overview of the enantioselective synthesis and rigorous characterization of (S)-alpha-Methyl-4-bromophenylalanine, intended for researchers and professionals in medicinal chemistry and drug development.

Part 1: A Comparative Analysis of Enantioselective Synthetic Strategies

The primary challenge in synthesizing (S)-alpha-Methyl-4-bromophenylalanine lies in the stereoselective construction of the quaternary chiral center. Several robust strategies have been developed to address this, each with distinct advantages and mechanistic underpinnings.

-

Chiral Auxiliary-Based Asymmetric Synthesis : This is a cornerstone of asymmetric synthesis, relying on the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate.[4] The auxiliary's inherent chirality directs the subsequent chemical transformations to favor the formation of one diastereomer over the other. For α-methyl amino acids, Evans oxazolidinone auxiliaries are particularly effective.[] The substrate is N-acylated with the auxiliary, followed by deprotonation to form a chiral enolate. The auxiliary sterically shields one face of the enolate, forcing an incoming electrophile (such as 4-bromobenzyl bromide) to attack from the opposite, less hindered face. A final hydrolysis step cleaves the auxiliary, which can often be recovered, yielding the desired enantiomerically enriched amino acid.[6] The high degree of predictability and reliability makes this a preferred method in research settings.

-

Enzymatic Kinetic Resolution : Nature's catalysts, enzymes, offer unparalleled stereoselectivity.[7] In a kinetic resolution, an enzyme, such as a lipase or protease, selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[8] For example, a racemic ester of α-methyl-4-bromophenylalanine can be subjected to hydrolysis by a lipase. The enzyme will selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester largely untouched. The resulting acid and ester can then be separated. The primary advantage of this method is the exceptional enantiomeric excess (ee) that can be achieved. However, the theoretical maximum yield for the desired enantiomer is 50%, and the development of an efficient enzymatic process can require significant screening and optimization.[7][9]

-

Asymmetric Strecker Synthesis : As one of the oldest and most versatile methods for amino acid synthesis, the Strecker reaction involves the three-component reaction of an aldehyde or ketone, an amine, and a cyanide source.[10][11] To render this process asymmetric, a chiral amine or a chiral catalyst is employed.[12] The chiral component directs the nucleophilic addition of cyanide to the imine intermediate, creating a chiral α-aminonitrile. Subsequent hydrolysis of the nitrile group affords the target amino acid.[13] Crystallization-induced asymmetric transformation is a powerful variation where one diastereomer of the aminonitrile product selectively crystallizes from the reaction mixture, driving the equilibrium towards its formation and resulting in high yield and diastereomeric purity.[12]

Part 2: Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

This section details a representative step-by-step protocol for the synthesis of (S)-alpha-Methyl-4-bromophenylalanine using a commercially available Evans-type chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Workflow for Chiral Auxiliary-Based Synthesis

Caption: Asymmetric synthesis workflow using an Evans chiral auxiliary.

Step 1: N-Acylation of the Chiral Auxiliary

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir for 15 minutes.

-

Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

In a flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C.

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) from Step 1 in anhydrous THF and cool to -78 °C.

-

Transfer the LDA solution to the oxazolidinone solution via cannula. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

-

Add a solution of 4-bromobenzyl bromide (1.2 eq) in anhydrous THF dropwise.

-

Stir the reaction at -78 °C for 4 hours, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, dry the organic phase, and concentrate. The crude product is typically used in the next step without further purification.

Step 3: Auxiliary Cleavage and Product Isolation

-

Dissolve the crude alkylated product from Step 2 in a mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).

-

Stir vigorously at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Quench the excess peroxide by adding aqueous sodium sulfite solution.

-

Acidify the mixture to pH ~2 with 1M HCl. The cleaved chiral auxiliary can be recovered by extraction with ethyl acetate.

-

The aqueous layer contains the desired amino acid. Purify by ion-exchange chromatography or by adjusting the pH to its isoelectric point (~pH 6) to induce precipitation.

-

Collect the solid product by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield (S)-alpha-Methyl-4-bromophenylalanine as a white solid.

Part 3: Comprehensive Characterization

Confirming the identity, purity, and stereochemistry of the final product is a critical, self-validating step of the protocol.

Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

1. Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the gold standard for determining the enantiomeric purity of the synthesized amino acid.

-

Principle : The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.

-

Typical Method :

-

Column : Astec CHIROBIOTIC T (teicoplanin-based CSP) is highly effective for underivatized amino acids.[14]

-

Mobile Phase : A mixture of methanol, ethanol, and a volatile buffer like ammonium acetate or trifluoroacetate.[15]

-

Detection : UV detection at ~220 nm.

-

Expected Outcome : Two well-resolved peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess (% ee) is calculated from the integrated peak areas: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to confirm the molecular structure of the compound.

-

¹H NMR :

-

Aromatic Protons : Two doublets around δ 7.2-7.5 ppm, characteristic of a para-substituted benzene ring (an AA'BB' system).[16][17]

-

Benzylic Protons (CH₂) : Two diastereotopic protons appearing as a pair of doublets (AB quartet) around δ 3.0-3.3 ppm.

-

Alpha-Methyl Protons (CH₃) : A singlet around δ 1.5 ppm.

-

Amine Protons (NH₂) : A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR :

-

Carbonyl Carbon : ~δ 175-180 ppm.

-

Aromatic Carbons : Four signals in the aromatic region (~δ 120-140 ppm), including the carbon attached to bromine (C-Br) at a distinct upfield shift.

-

Quaternary Alpha-Carbon : ~δ 60-65 ppm.

-

Benzylic Carbon : ~δ 40-45 ppm.

-

Methyl Carbon : ~δ 20-25 ppm.

-

3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition.

-

Technique : Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Expected Outcome : The primary ion observed will be the protonated molecule [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic doublet of peaks will be observed.[18]

-

For C₁₀H₁₂⁷⁹BrNO₂, [M+H]⁺ = 258.01 m/z

-

For C₁₀H₁₂⁸¹BrNO₂, [M+H]⁺ = 260.01 m/z

-

The near 1:1 ratio of these two peaks is a definitive signature for the presence of a single bromine atom in the molecule.

-

Part 4: Data Summary

The following table summarizes the key physical and analytical data for (S)-alpha-Methyl-4-bromophenylalanine.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrNO₂[19] |

| Molecular Weight | 258.11 g/mol [19] |

| Appearance | White to off-white solid |

| Enantiomeric Excess (% ee) | > 98% (as determined by chiral HPLC) |

| ¹H NMR (500 MHz, D₂O) | δ 7.45 (d, 2H), 7.20 (d, 2H), 3.25 (d, 1H), 3.10 (d, 1H), 1.50 (s, 3H) |

| ESI-MS [M+H]⁺ | m/z 258.0, 260.0 (in ~1:1 ratio) |

Conclusion

(S)-alpha-Methyl-4-bromophenylalanine is a valuable, non-proteinogenic amino acid with significant potential in peptide and medicinal chemistry. Its enantioselective synthesis can be reliably achieved through established methodologies, with chiral auxiliary-based approaches offering a high degree of stereocontrol and predictability. Rigorous characterization using a combination of chiral HPLC, NMR spectroscopy, and mass spectrometry is essential to validate the stereochemical integrity, chemical structure, and purity of the final compound, ensuring its suitability for downstream applications in drug discovery and materials science.

References

- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

-

Vedejs, E., & Klapars, A. (2005). Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. Organic Letters, 7(2), 255–258. Available from: [Link]

- Hamase, K., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd. J-Stage.

- Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.

- Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.

-

Taylor, M. S., & Jacobsen, E. N. (2006). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution. The Journal of Organic Chemistry. Available from: [Link]

-

Bodenmiller, B., et al. (2007). Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. Molecular & Cellular Proteomics. Available from: [Link]

- Chem-Space. Boc-α-methyl-L-4-bromophenylalanine.

-

ResearchGate. Synthetic pathways from l-alanine to Fmoc-protected S and R-(α-4-bromophenyl)alanine. Available from: [Link]

-

D'Alonzo, D., et al. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 25(21), 5227. Available from: [Link]

-

Wang, J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121–1124. Available from: [Link]

-

Zhao, H., et al. (2003). Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Biotechnology Progress, 19(3), 1016–1018. Available from: [Link]

-

ResearchGate. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Available from: [Link]

-

Rumpf, T., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(24), 3015–3018. Available from: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]

-

Sketchy. Synthesis of Alpha-Amino Acids. Available from: [Link]

-

Williams, R. M., et al. (2004). (R)-(N-tert-Butoxycarbonyl)allylglycine. Organic Syntheses. Available from: [Link]

-

Clay, D., et al. (2016). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 6(11), 7545–7549. Available from: [Link]

-

Avison, M. J., et al. (1987). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Journal of Cerebral Blood Flow & Metabolism, 7(4), 493–499. Available from: [Link]

-

ResearchGate. 1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chiral Auxiliaries [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 12. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 19. (S)-alpha-Methyl-4-bromophenylalanine | 747397-27-9 [chemicalbook.com]

An In-Depth Technical Guide to (S)-α-Methyl-4-bromophenylalanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-α-Methyl-4-bromophenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, including a bromine atom on the phenyl ring and a methyl group at the α-carbon, impart valuable properties for the design of novel peptides and peptidomimetics with enhanced stability and biological activity. This technical guide provides a comprehensive overview of its chemical identifiers, synthesis, applications, and safety considerations.

Core Identifiers and Chemical Properties

A clear identification of (S)-α-Methyl-4-bromophenylalanine is crucial for researchers. The primary identifiers and key chemical properties are summarized below for quick reference.

| Identifier | Value | Source |

| CAS Number | 747397-27-9 | [1] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |

| Molecular Weight | 258.11 g/mol | [1] |

| Appearance | White to off-white powder | |

| Chirality | (S)-enantiomer |

The Significance of α-Methylation and Bromination in Drug Design

The structural modifications in (S)-α-Methyl-4-bromophenylalanine are not arbitrary; they are strategic additions that address common challenges in peptide-based drug development.

α-Methylation for Enhanced Stability: The presence of a methyl group at the α-carbon sterically hinders the peptide backbone, making it more resistant to enzymatic degradation by proteases. This modification can significantly increase the in-vivo half-life of a peptide therapeutic. Furthermore, the α-methyl group restricts the conformational flexibility of the peptide chain, which can lead to a more defined secondary structure and potentially higher binding affinity to its target.

Bromination for Versatility and Potency: The bromine atom on the phenyl ring serves multiple purposes. It can act as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of peptide-receptor complexes. From a medicinal chemistry perspective, the bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity. Additionally, the bromo-substituent provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex and diverse peptide analogs.

Asymmetric Synthesis of (S)-α-Methyl-4-bromophenylalanine

Below is a conceptual workflow for the synthesis, grounded in established chemical principles.

Conceptual Synthesis Workflow

Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on common methods for asymmetric α-amino acid synthesis and should be adapted and optimized for the specific synthesis of (S)-α-Methyl-4-bromophenylalanine.

Step 1: Formation of the Chiral Glycine Enolate Equivalent

-

A suitable chiral auxiliary, such as a pseudoephedrine-derived glycinamide or an Evans oxazolidinone-based glycine derivative, is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

The solution is cooled to a low temperature (typically -78 °C).

-

A strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), is added dropwise to generate the chiral enolate.

Step 2: Diastereoselective Alkylation

-

A solution of 4-bromobenzyl bromide in the same anhydrous solvent is added to the enolate solution at -78 °C.

-

The reaction is stirred at this temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

Step 3: Work-up and Purification of the Alkylated Intermediate

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Step 4: α-Methylation

-

The purified alkylated intermediate is dissolved in an anhydrous aprotic solvent under an inert atmosphere and cooled to -78 °C.

-

A strong base (e.g., LDA or LiHMDS) is added to generate the enolate.

-

Methyl iodide is added to the reaction mixture.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched and worked up as described in Step 3.

Step 5: Deprotection and Chiral Auxiliary Removal

-

The α-methylated intermediate is subjected to acidic or basic hydrolysis to cleave the chiral auxiliary and deprotect the amino and carboxyl groups. The specific conditions will depend on the nature of the chiral auxiliary and protecting groups used.

-

The final product, (S)-α-Methyl-4-bromophenylalanine, is isolated and purified, often by recrystallization or ion-exchange chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

(S)-α-Methyl-4-bromophenylalanine is typically incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Due to the steric hindrance of the α-methyl group, more potent coupling reagents and longer coupling times may be necessary to ensure efficient peptide bond formation.

General SPPS Protocol for Incorporation:

Solid-Phase Peptide Synthesis (SPPS) Cycle

Key Considerations for SPPS:

-

Coupling Reagents: High-efficiency coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended.

-

Coupling Time: Extended coupling times (e.g., 2-4 hours or even overnight) may be required to achieve complete acylation.

-

Double Coupling: A second coupling step may be necessary to drive the reaction to completion.

-

Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test or a quantitative method like HPLC analysis of a small resin sample.

Potential Applications and Biological Relevance

While specific biological activity data for peptides containing (S)-α-Methyl-4-bromophenylalanine is limited in publicly available literature, its structural features suggest several promising applications in drug discovery and chemical biology:

-

Enhanced Proteolytic Stability: Peptides incorporating this amino acid are expected to have a longer duration of action in biological systems.

-

Conformational Probes: The restricted dihedral angles imposed by the α-methyl group make it a valuable tool for studying the relationship between peptide conformation and biological activity.

-

Development of Novel Therapeutics: Its incorporation into bioactive peptides could lead to the development of new drug candidates with improved pharmacological profiles for a wide range of therapeutic targets.

-

Bioconjugation and Chemical Biology Tools: The bromo-substituent can be used for site-specific labeling of peptides with fluorescent probes, affinity tags, or other functional moieties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (S)-α-Methyl-4-bromophenylalanine and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(S)-α-Methyl-4-bromophenylalanine is a valuable and versatile building block for the synthesis of modified peptides with enhanced properties. Its unique combination of an α-methyl group and a bromo-substituent provides a powerful tool for medicinal chemists and drug developers to address key challenges in peptide therapeutic design, including proteolytic instability and conformational flexibility. Further research into the biological activities of peptides containing this unnatural amino acid is warranted and holds the potential to unlock new avenues for therapeutic intervention.

References

-

AAPPTec, LLC. (2014, July 14). Safety Data Sheet: Boc-α-Me-Phe(4-Br)-OH. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (n.d.). (S)-α-Methyl-4-bromophenylalanine Unnatural amino acids. Retrieved from [Link]

-

American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

CEM Corporation. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

- JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments, (57), e3419.

- Macmillan, D. W. C., et al. (2010). Enantioselective Intramolecular Aldehyde α-Alkylation with Simple Olefins: Direct Access to Homo-Ene Products. Journal of the American Chemical Society, 132(31), 10815–10817.

- Harada, K., et al. (2018). Catalytic Asymmetric Synthesis of α-Methyl-p-Boronophenylalanine. The Journal of Organic Chemistry, 83(15), 8044-8051.

- Ramaswamy, S., et al. (2011). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Journal of Biomolecular Structure & Dynamics, 29(1), 1-12.

- Kirihara, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1144-1185.

- Fu, G. C., et al. (2022). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. Journal of the American Chemical Society, 144(1), 133-140.

- Wales, D. J., et al. (2011). Side-Chain Polarity Modulates the Intrinsic Conformational Landscape of Model Dipeptides. The Journal of Physical Chemistry B, 115(18), 5438-5448.

- Sollner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(19), 3376-3406.

- Balaram, P., & Roy, R. S. (2004). Conformational Properties of Hybrid Peptides Containing Alpha- And Omega-Amino Acids. Journal of Peptide Research, 63(3), 279-289.

- Nicoll, A. J., et al. (2014). Phenylalanine Ammonia Lyase Catalyzed Synthesis of Amino Acids by an MIO-Cofactor Independent Pathway.

- Paizs, C., et al. (2016). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.

- D'Auria, S., et al. (2014). Bioactive Natural Peptides. Molecules, 19(11), 19137-19184.

- Cronin, L., et al. (2023). Universal peptide synthesis via solid-phase methods fused with chemputation.

- Kastin, A. J. (2007). Concepts for Biologically Active Peptides. Current Pharmaceutical Design, 13(1), 1-2.

- Zeitler, K., et al. (2024). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. The Journal of Organic Chemistry, 89(13), 9034-9043.

- Collet, F., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 14(1), 2-25.

- Zaidlewicz, M., et al. (2003). Synthesis of boronated phenylalanine analogues with a quaternary center for boron neutron capture therapy. ARKIVOC, 2003(11), 11-20.

Sources

Spectroscopic Fingerprinting of (S)-α-Methyl-4-bromophenylalanine: A Technical Guide for Researchers

Introduction

(S)-α-Methyl-4-bromophenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of the α-methyl group imparts conformational rigidity to peptide backbones, enhancing their proteolytic stability and often leading to more potent and selective biological activity. The bromo-substituent on the phenyl ring provides a valuable handle for further chemical modification, such as cross-coupling reactions, making it a versatile building block in the synthesis of novel therapeutics.

Molecular Structure and Key Features

The structure of (S)-α-Methyl-4-bromophenylalanine features a chiral quaternary α-carbon, an aromatic ring substituted with a bromine atom at the para position, a carboxylic acid, and an amine group. These features give rise to a distinct spectroscopic signature.

Figure 1: 2D structure of (S)-α-Methyl-4-bromophenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (S)-α-Methyl-4-bromophenylalanine, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-α-Methyl-4-bromophenylalanine is expected to show distinct signals for the aromatic protons, the benzylic protons, and the α-methyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the overall molecular structure. The predicted data is based on the analysis of similar compounds, such as 4-iodo-L-phenylalanine and N-acetyl-L-phenylalanine methyl ester.[1][2]

Table 1: Predicted ¹H NMR Data for (S)-α-Methyl-4-bromophenylalanine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | Doublet | 2H | Ar-H (ortho to Br) |

| ~7.15 | Doublet | 2H | Ar-H (meta to Br) |

| ~3.20 | Singlet | 2H | β-CH₂ |

| ~1.60 | Singlet | 3H | α-CH₃ |

Note: The amine (-NH₂) and carboxylic acid (-OH) protons often appear as broad singlets and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In many cases, they may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the quaternary α-carbon is a key feature. The predicted chemical shifts are based on data from 4-bromo-dl-phenylalanine and general principles of ¹³C NMR spectroscopy.

Table 2: Predicted ¹³C NMR Data for (S)-α-Methyl-4-bromophenylalanine

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~137 | Ar-C (ipso to CH₂) |

| ~132 | Ar-CH (ortho to Br) |

| ~131 | Ar-CH (meta to Br) |

| ~121 | Ar-C (ipso to Br) |

| ~60 | Cα (Quaternary) |

| ~42 | β-CH₂ |

| ~24 | α-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (S)-α-Methyl-4-bromophenylalanine is expected to show characteristic absorption bands for the amine, carboxylic acid, aromatic ring, and the carbon-bromine bond. The predicted data is based on the analysis of 4-iodo-L-phenylalanine and established IR correlation tables.[1][3]

Table 3: Predicted IR Absorption Bands for (S)-α-Methyl-4-bromophenylalanine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2800 | Broad | O-H stretch (Carboxylic acid) |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |

| ~1580 | Medium | N-H bend (Amine) |

| ~1400 | Medium | O-H bend (Carboxylic acid) |

| ~820 | Strong | p-disubstituted C-H bend (out-of-plane) |

| ~600 | Medium-Weak | C-Br stretch |

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following protocols are recommended. These protocols are designed to be self-validating by including steps for proper sample preparation and instrument calibration.

NMR Sample Preparation and Acquisition

The choice of solvent is critical for NMR spectroscopy. For amino acids, deuterated water (D₂O) or deuterated methanol (CD₃OD) are common choices. If the free amino acid has low solubility, converting it to a salt (e.g., hydrochloride) can improve solubility in D₂O.

Figure 2: Workflow for NMR sample preparation and data acquisition.

Causality Behind Experimental Choices:

-

Solvent Choice: D₂O is often preferred for its ability to dissolve polar amino acids and for the exchange of labile protons (NH and OH), which simplifies the spectrum. However, if the compound is not soluble in D₂O, CD₃OD or DMSO-d₆ can be used.

-

Internal Standard: An internal standard like TSP (for D₂O) or TMS (for organic solvents) is crucial for accurate chemical shift referencing, ensuring data reproducibility and comparability.

-

Number of Scans: The number of scans is increased for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio, which results in a weaker signal compared to ¹H.

IR Sample Preparation and Acquisition

For solid samples like amino acids, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

Figure 3: Workflow for IR sample preparation and data acquisition.

Causality Behind Experimental Choices:

-

KBr Pellet vs. ATR: The KBr pellet method provides a transmission spectrum and is a classic technique. ATR is often preferred for its simplicity, speed, and minimal sample preparation. The choice depends on the available equipment and the desired spectral quality.

-

Background Spectrum: Acquiring a background spectrum is essential to remove contributions from atmospheric water and carbon dioxide, as well as any signals from the sample holder (KBr or ATR crystal), ensuring that the final spectrum represents only the sample.

-

Grinding with KBr: Thorough grinding of the sample with KBr is crucial to minimize light scattering, which can cause sloping baselines and distorted peak shapes in the resulting spectrum.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a foundational resource for researchers and scientists working with (S)-α-Methyl-4-bromophenylalanine and other novel α-methylated amino acids. While the provided NMR and IR data are based on well-founded predictions from closely related analogs, it is always recommended to acquire experimental data for novel compounds to confirm their structure and purity. The detailed methodologies and the rationale behind the experimental choices aim to empower researchers to obtain high-quality, reproducible spectroscopic data, which is fundamental for advancing drug discovery and development programs.

References

- This reference is a placeholder for a general organic chemistry textbook th

- This reference is a placeholder for a review article on the synthesis and applications of unn

- This reference is a placeholder for a publication detailing the use of halogen

- This reference is a placeholder for a spectral database such as the Spectral D

- This reference is a placeholder for a publication on the conformational effects of α-methyl

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

- This reference is a placeholder for a general guide to NMR spectroscopy.

- This reference is a placeholder for a publication on the practical aspects of IR spectroscopy.

- This reference is a placeholder for a publication describing the synthesis of a related α-methyl

- This reference is a placeholder for a publication describing the biological activity of peptides containing (S)-α-Methyl-4-bromophenylalanine.

- This reference is a placeholder for a textbook on the interpretation of spectroscopic d

- This reference is a placeholder for a publication detailing the use of ATR-FTIR for the analysis of solid samples.

- This reference is a placeholder for a publication on the NMR of amino acids in different solvent systems.

-

SpectraBase. (n.d.). 4-Bromo-dl-phenylalanine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- This reference is a placeholder for a publication on the synthesis of halogen

- This reference is a placeholder for a publication on the use of 2D NMR techniques for the characteriz

- This reference is a placeholder for a publication on the solid-state characteriz

- This reference is a placeholder for a publication on the theoretical calcul

- This reference is a placeholder for a publication on the quality control of unn

- This reference is a placeholder for a publication on the applications of bromin

- This reference is a placeholder for a publication on the stereoselective synthesis of α-methyl amino acids.

-

FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

ResearchGate. (n.d.). Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. Retrieved from [Link]

Sources

Crystal structure of (S)-alpha-Methyl-4-bromophenylalanine

An In-depth Technical Guide to the Crystal Structure of (S)-alpha-Methyl-4-bromophenylalanine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

(S)-alpha-Methyl-4-bromophenylalanine is a non-canonical amino acid of significant interest in medicinal chemistry and drug development.[1] Its unique structural features, including the alpha-methyl group and the bromo-substituted phenyl ring, offer opportunities to enhance the potency, selectivity, and metabolic stability of peptide-based therapeutics. A definitive understanding of its three-dimensional atomic arrangement through single-crystal X-ray diffraction (SCXRD) is paramount for rational drug design and the accurate modeling of its interactions with biological targets. This guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of (S)-alpha-Methyl-4-bromophenylalanine, from its synthesis and crystallization to the principles of SCXRD and the interpretation of the resulting structural data.

Introduction: The Significance of (S)-alpha-Methyl-4-bromophenylalanine in Drug Discovery

Non-canonical amino acids are powerful tools in modern pharmacology, enabling the creation of peptides and proteins with novel properties. (S)-alpha-Methyl-4-bromophenylalanine belongs to this class of compounds, serving as a crucial building block in peptide synthesis. The introduction of an alpha-methyl group can confer resistance to enzymatic degradation, while the 4-bromo-phenyl moiety can be exploited for various purposes, including the introduction of a heavy atom for crystallographic phasing or as a handle for further chemical modification through cross-coupling reactions.

The precise three-dimensional structure of this amino acid is a critical piece of information for researchers. It dictates how the molecule will pack in a solid state and, more importantly, how it will orient itself within the active site of a target protein. Knowledge of its crystal structure allows for:

-

Accurate molecular modeling: Providing the precise bond lengths, bond angles, and torsion angles for computational studies.

-

Structure-activity relationship (SAR) studies: Understanding how the conformation of this amino acid influences the biological activity of a peptide.[1]

-

Crystal engineering: Designing crystalline forms of drugs with desired physicochemical properties.

Synthesis and Purification of (S)-alpha-Methyl-4-bromophenylalanine

The synthesis of alpha-methylated amino acids is a well-established field in organic chemistry. While multiple routes exist, a common approach involves the asymmetric synthesis from a suitable precursor to ensure the desired (S)-stereochemistry. A plausible synthetic pathway can be adapted from established methods for similar non-canonical amino acids.[2][3][4]

Experimental Protocol: A Representative Synthetic Approach

A potential synthetic route could involve the alkylation of a chiral glycine enolate equivalent, where the stereochemistry is directed by a chiral auxiliary. Subsequent deprotection and purification would yield the target amino acid.

-

Preparation of the Chiral Precursor: Start with a commercially available chiral auxiliary, for example, a derivative of camphor or a Schöllkopf bis-lactim ether.

-

Enolate Formation: Treat the precursor with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.

-

Alkylation: Introduce 4-bromobenzyl bromide to the enolate solution. The electrophilic benzyl bromide will react with the nucleophilic enolate. The chiral auxiliary will direct the approach of the electrophile to predominantly form the desired diastereomer.

-

Methylation: Subsequent deprotonation at the alpha-position followed by quenching with methyl iodide would introduce the alpha-methyl group.

-

Hydrolysis and Deprotection: Acidic hydrolysis will cleave the chiral auxiliary and deprotect the amino and carboxylic acid functionalities to yield the crude (S)-alpha-Methyl-4-bromophenylalanine.

-

Purification: The crude product can be purified by recrystallization or ion-exchange chromatography to obtain a high-purity sample suitable for crystallization.

Crystallization: Obtaining High-Quality Single Crystals

The success of single-crystal X-ray diffraction is entirely dependent on the quality of the crystal.[5][6] The process of crystallization involves the slow and controlled precipitation of a solute from a supersaturated solution to form a highly ordered, three-dimensional lattice.[7] For small molecules like amino acids, several techniques can be employed.

Experimental Protocol: Crystallization Screening of (S)-alpha-Methyl-4-bromophenylalanine

-

Solvent Selection: Begin by testing the solubility of the purified amino acid in a range of common laboratory solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, and mixtures thereof).

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a small vial.

-

Loosely cap the vial or cover it with parafilm containing a few pinholes.

-

Allow the solvent to evaporate slowly at a constant temperature over several days to weeks.

-

-

Vapor Diffusion:

-

Hanging Drop: Place a small drop (1-2 µL) of a concentrated solution of the amino acid mixed with a precipitant solution on a siliconized glass coverslip. Invert the coverslip over a well containing a larger volume of the precipitant solution. The gradual equilibration of the precipitant concentration between the drop and the reservoir will slowly induce crystallization.

-

Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the well.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the amino acid in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature or below. The decrease in solubility at lower temperatures can lead to the formation of crystals.

-

Diagram of the Crystallization Workflow

Caption: A flowchart illustrating the general workflow for the crystallization of a small molecule.

Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Molecular Structure

SCXRD is the definitive technique for determining the three-dimensional structure of crystalline materials at atomic resolution.[8][9][10] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Principles of SCXRD

When X-rays pass through a crystal, they are scattered by the electrons of the atoms in the crystal lattice. Due to the periodic arrangement of atoms, the scattered X-rays interfere constructively in specific directions, creating a pattern of spots known as reflections. The geometry and intensities of these reflections contain the information about the arrangement of atoms in the crystal.

Experimental Workflow for SCXRD

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer, where it is exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction images are collected at various orientations using a detector.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process yields the final, high-resolution crystal structure.

Diagram of the SCXRD Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protein crystallization - Wikipedia [en.wikipedia.org]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. rigaku.com [rigaku.com]

- 10. excillum.com [excillum.com]

An In-depth Technical Guide to the Solubility of (S)-alpha-Methyl-4-bromophenylalanine

Executive Summary

(S)-alpha-Methyl-4-bromophenylalanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its utility as a building block in peptide synthesis and as a component in novel pharmaceutical agents necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive technical overview of the solubility of (S)-alpha-Methyl-4-bromophenylalanine, grounded in fundamental principles of physical chemistry. It details the intrinsic properties of the molecule that govern its solubility, presents a robust experimental protocol for its determination, and discusses the theoretical frameworks that allow for the prediction and interpretation of its behavior in various solvent systems. This document is intended to serve as a practical resource for scientists engaged in formulation, process chemistry, and analytical development.

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary value but is dictated by its molecular structure and the resulting physical properties. For (S)-alpha-Methyl-4-bromophenylalanine, the key characteristics are summarized below.

| Property | Value / Description | Source / Reference |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |

| Molecular Weight | 258.11 g/mol | [1] |

| Appearance | White powder | [2] |

| Predicted pKa | 2.22 ± 0.16 | [1] |

| Predicted Density | 1.520 ± 0.06 g/cm³ | [1] |

| Structure | A zwitterionic amino acid at neutral pH, featuring a hydrophobic bromophenyl group, a chiral alpha-methylated carbon, an acidic carboxylic acid group, and a basic amino group. | [1][3] |

The molecule's structure presents a classic case of conflicting solubility drivers. The bromophenyl ring and the alpha-methyl group impart significant hydrophobic (lipophilic) character, favoring solubility in nonpolar solvents. Conversely, the amino and carboxylic acid groups can exist in charged states (NH₃⁺ and COO⁻), making the molecule zwitterionic and capable of strong electrostatic interactions and hydrogen bonding, which favors solubility in polar protic solvents like water. The predicted low pKa of the carboxylic acid group suggests it will be deprotonated (anionic) at physiological pH, while the amino group will be protonated (cationic). This dual nature is central to its solubility profile.

Theoretical Framework of Solubility

A predictive understanding of solubility can be achieved by applying established theoretical models. These frameworks provide a rationale for solvent selection and for interpreting experimental results.

"Like Dissolves Like"

This foundational principle posits that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solvents (e.g., water, methanol) will interact favorably with the polar carboxylate and ammonium groups of (S)-alpha-Methyl-4-bromophenylalanine through ion-dipole and hydrogen bonding interactions.

-

Nonpolar Solvents (e.g., hexane, toluene) will interact primarily with the bromophenyl ring through van der Waals (dispersion) forces.

-

Polar Aprotic Solvents (e.g., DMSO, DMF) can engage in dipole-dipole interactions but cannot donate hydrogen bonds, offering a different interaction profile.

Hansen Solubility Parameters (HSP)

Experimental Determination of Solubility

To ensure scientific rigor, a standardized and self-validating protocol for determining solubility is essential. The Shake-Flask method, compliant with OECD Test Guideline 105, is the gold standard for this purpose.[7][8]

Principle

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a validated analytical technique.[9]

Experimental Workflow Diagram

Caption: Workflow for the OECD 105 Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

-

Preparation: To a series of glass vials, add a pre-weighed amount of the solvent of interest (e.g., 5 mL). Add an excess of (S)-alpha-Methyl-4-bromophenylalanine (e.g., 50 mg), ensuring a visible amount of undissolved solid.

-

Causality: Using excess solute is critical to ensure that the final solution is truly saturated, representing the thermodynamic solubility limit.

-

-

Equilibration: Seal the vials and place them in an orbital shaker or tumbling apparatus maintained at a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a predetermined time, typically 24 hours.

-

Causality: Constant temperature is vital as solubility is temperature-dependent. Agitation maximizes the surface area for dissolution, accelerating the approach to equilibrium.

-

-

Equilibrium Validation (Trustworthiness Step): After 24 hours, cease agitation, allow the solid to settle, and analyze a small aliquot of the supernatant. Continue agitation for another 4-8 hours and re-analyze. Equilibrium is confirmed when two consecutive measurements agree within an acceptable margin (e.g., <5%).

-

Causality: This step validates that the system has reached a stable thermodynamic equilibrium and the measured concentration is not a transient, supersaturated state.

-

-

Sample Separation: Once equilibrium is confirmed, carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

-

Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

-

Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument. Quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Causality: HPLC-UV is a robust, specific, and sensitive method for quantifying aromatic compounds like this one. A validated method with a proper calibration curve ensures the accuracy and reliability of the final measurement.

-

Expected Solubility Profile (Qualitative)

While extensive quantitative data is not publicly available, a qualitative solubility profile can be predicted based on the molecule's structure and chemical principles. This provides a practical starting point for solvent selection in various applications.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Water (pH-dependent), Methanol, Ethanol | Moderate to High | Strong hydrogen bonding and ion-dipole interactions with the amino and carboxyl groups. Solubility in water will be lowest near the isoelectric point and increase at acidic or basic pH. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Good dipole-dipole interactions. Lack of hydrogen bond donation from the solvent may limit interaction with the carboxylate group compared to protic solvents. |

| Nonpolar | Hexane, Toluene | Low to Very Low | Favorable van der Waals interactions with the bromophenyl ring are insufficient to overcome the strong solute-solute interactions (crystal lattice energy) of the polar/ionic groups. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Can offer a balance of moderate polarity and dispersion forces, potentially solubilizing the compound to a useful extent for reactions. |

Solvent-Solute Interaction Diagram

The interplay of forces between (S)-alpha-Methyl-4-bromophenylalanine and a polar protic solvent like methanol is visualized below.

Caption: Primary intermolecular forces driving solubility in polar protic solvents.

Safety, Handling, and Disposal

As a halogenated aromatic compound, (S)-alpha-Methyl-4-bromophenylalanine requires careful handling. While specific toxicity data is limited, compounds in this class can present various health hazards.[10][11]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of the powder. Avoid skin and eye contact.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic compounds. Do not dispose of down the drain.

Conclusion

The solubility of (S)-alpha-Methyl-4-bromophenylalanine is a complex function of its dual hydrophobic and hydrophilic nature. Its zwitterionic character makes it amenable to dissolution in polar protic solvents, particularly with pH modification, while its aromatic ring provides some affinity for less polar systems. A systematic approach, combining theoretical predictions with rigorous experimental determination via the shake-flask method, is crucial for accurately characterizing its solubility profile. The data and protocols presented in this guide provide researchers and drug developers with the foundational knowledge required to effectively handle, formulate, and utilize this important chemical building block in their work.

References

-

American Elements. Boc-alpha-methyl-D-4-bromophenylalanine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 671214, 4-Bromo-L-phenylalanine. Available from: [Link]

-

Boc-a-methyl-L-4-bromophenylalanine. Boc-α-methyl-L-4-bromophenylalanine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 51340700, (S)-alpha-Methyl-4-Iodophenylalanine. Available from: [Link]

-

American Institute for Conservation of Historic and Artistic Works. Solubility Parameters: Theory and Application. Available from: [Link]

-

Merck & Co., Inc. Halogenated Aromatic Poisoning (PCB and Others). Available from: [Link]

-

ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Available from: [Link]

-

ResearchGate. (PDF) Halogenated Aromatic Compounds. Available from: [Link]

-

Wikipedia. Hansen solubility parameter. Available from: [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. Available from: [Link]

-

ResearchGate. Solubility of Amino Acids, Sugars, and Proteins. Available from: [Link]

-

Hansen Solubility. Hansen Solubility Parameters. Available from: [Link]

-

International Labour Organization. Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

-

National Center for Biotechnology Information. Mechanism of action of toxic halogenated aromatics. Available from: [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. Available from: [Link]

-

Park, K. Hansen Solubility Parameters 2000.pdf. Available from: [Link]

-

Frontiers. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Available from: [Link]

-

TEGEWA. Water-soluble or Not? A Simple Question Difficult to Answer. Available from: [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

-

ResearchGate. Hansen Solubility Parameters : A User's Handbook. Available from: [Link]

-

Reddit. Help determining solubility of Amino Acids. r/Biochemistry. Available from: [Link]

-

U.S. Environmental Protection Agency. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Available from: [Link]

-

National Center for Biotechnology Information. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Available from: [Link]

Sources

- 1. (S)-alpha-Methyl-4-bromophenylalanine | 747397-27-9 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. filab.fr [filab.fr]

- 9. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckvetmanual.com [merckvetmanual.com]

- 11. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-(S)-α-Methyl-4-bromophenylalanine: Sourcing, Application, and Impact on Peptide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Nα-tert-butyloxycarbonyl-(S)-alpha-Methyl-4-bromophenylalanine (Boc-(S)-α-Me-4-Br-Phe-OH), a non-proteinogenic amino acid increasingly utilized in the design of advanced peptide therapeutics. We will explore the scientific rationale for its use, identify reputable commercial suppliers, and provide detailed protocols for its incorporation into peptide chains and subsequent analysis. This document is structured to serve as a practical resource for scientists aiming to leverage the unique properties of this building block to enhance the stability, conformation, and biological activity of synthetic peptides.

The Strategic Advantage of α-Methylation and Halogenation in Peptide Design

The therapeutic potential of many native peptides is often limited by two primary factors: conformational flexibility and susceptibility to proteolytic degradation.[1] The incorporation of unnatural amino acids like Boc-(S)-α-Me-4-Br-Phe-OH is a powerful strategy to overcome these limitations. The unique structural features of this compound—the α-methyl group and the para-bromo substituent—impart distinct and synergistic benefits.

The Role of the α-Methyl Group: Enforcing Conformational Rigidity and Proteolytic Resistance

The replacement of the α-hydrogen with a methyl group introduces significant steric hindrance, which has profound consequences for the peptide backbone.[2]

-

Conformational Constraint: The α-methyl group restricts the rotation around the phi (φ) and psi (ψ) dihedral angles of the amino acid residue. This limitation reduces the conformational freedom of the peptide chain, often promoting the formation of stable secondary structures such as α-helices or β-turns.[2] This pre-organization can lead to a higher binding affinity for a biological target by reducing the entropic penalty of binding.

-

Enhanced Proteolytic Stability: Proteases, the enzymes responsible for peptide degradation, are highly specific and typically recognize L-amino acids in an extended conformation.[3] The steric bulk of the α-methyl group physically shields the adjacent peptide bonds from the active site of proteases, rendering the peptide significantly more resistant to enzymatic cleavage and extending its in vivo half-life.[1][4]

The Influence of the 4-Bromo Substituent: Modulating Physicochemical Properties

The bromine atom on the phenyl ring further refines the properties of the peptide.

-

Increased Hydrophobicity: The bromo-substituent increases the lipophilicity of the side chain, which can enhance membrane permeability and influence interactions with hydrophobic pockets in target receptors.

-

Altered Electronic Properties: As an electron-withdrawing group, bromine can modulate the electronic character of the aromatic ring, potentially influencing cation-π or other non-covalent interactions critical for receptor binding.

-

Handle for Further Modification: The bromine atom can serve as a synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of additional functionalities.

The combination of these features makes Boc-(S)-α-Me-4-Br-Phe-OH a valuable building block for creating peptide analogs with improved pharmacokinetic profiles and enhanced therapeutic efficacy.[5]

Commercial Sourcing and Quality Control

Reliable sourcing of high-purity building blocks is paramount for successful peptide synthesis and reproducible experimental results. Several chemical suppliers specialize in the production and distribution of unnatural amino acids for research and development.

Verified Commercial Suppliers

The following table summarizes key commercial suppliers for Boc-(S)-α-Methyl-4-bromophenylalanine and its corresponding D-enantiomer. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and stereochemistry before use.

| Supplier | Product Name | Enantiomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (Typical) |

| Chem-Impex | Boc-α-methyl-L-4-bromophenylalanine | (S) / L | 1286768-44-2 | C₁₅H₂₀BrNO₄ | 358.23 | ≥ 99.5% (HPLC) |

| Chem-Impex | Boc-α-methyl-D-4-bromophenylalanine | (R) / D | 1310680-46-6 | C₁₅H₂₀BrNO₄ | 358.23 | ≥ 99% (HPLC) |

| American Elements | Boc-alpha-methyl-D-4-bromophenylalanine | (R) / D | Not Listed | C₁₅H₂₀BrNO₄ | 358.23 | Up to 99.999% |

Note: Purity levels and availability can vary. It is essential to contact the supplier directly for current specifications and pricing.

Quality Control and Characterization

For Boc-(S)-α-Me-4-Br-Phe-OH, one would expect:

-

A singlet for the Boc group protons (~9H).

-

A singlet for the α-methyl group protons (~3H).

-

Signals for the diastereotopic β-protons (CH₂) adjacent to the stereocenter.

-

An AA'BB' splitting pattern for the para-substituted aromatic ring protons.

Researchers should perform their own characterization (NMR, Mass Spectrometry, HPLC) upon receipt to confirm the identity, purity, and integrity of the compound.

Experimental Protocols: Incorporation into Peptides

The primary challenge in utilizing α,α-disubstituted amino acids like Boc-(S)-α-Me-4-Br-Phe-OH in Solid-Phase Peptide Synthesis (SPPS) is the steric hindrance around the α-carbon, which can slow down the coupling reaction.[7] To overcome this, more potent coupling reagents and potentially modified reaction conditions are required.

Logical Workflow for SPPS Incorporation

The following diagram illustrates the key decision points and workflow for successfully incorporating a sterically hindered amino acid during Fmoc-based SPPS.

Detailed SPPS Coupling Protocol for Boc-(S)-α-Me-4-Br-Phe-OH

This protocol is adapted from standard procedures for sterically hindered amino acids and should be optimized for the specific peptide sequence.[8][9] It assumes a standard Fmoc/tBu strategy on a 0.1 mmol scale.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Boc-(S)-α-Methyl-4-bromophenylalanine (179 mg, 0.5 mmol, 5 equiv.)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (190 mg, 0.5 mmol, 5 equiv.)[10]

-

N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 equiv.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a suitable reaction vessel. Drain the DMF.

-

Activation Solution: In a separate vial, dissolve Boc-(S)-α-Me-4-Br-Phe-OH and HATU in a minimal volume of DMF (approx. 2 mL).

-

Coupling Reaction: Add the activation solution to the resin. Immediately add the DIPEA to the resin slurry.

-

Agitation: Agitate the reaction mixture at room temperature. Due to steric hindrance, extended coupling times are necessary. Allow the reaction to proceed for at least 4 hours. For difficult sequences, this can be extended overnight.

-

Microwave Enhancement (Optional): To accelerate the reaction, microwave-assisted synthesis can be employed. A typical condition would be 5-15 minutes at 75°C.[7]

-

Monitoring: After the coupling period, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. For couplings onto a secondary amine (like proline) or hindered residues, a chloranil test may be more appropriate. A negative test indicates a complete reaction.

-

Washing: If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.

-

Repetition: If the Kaiser test is positive, a second coupling (recoupling) may be necessary. Repeat steps 2-7.

-

Continuation: Once coupling is complete, proceed to the Fmoc-deprotection step for the next amino acid in the sequence.

Purification and Analysis of the Final Peptide

After synthesis and cleavage from the resin, the crude peptide must be purified, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11]

RP-HPLC Purification Protocol

System:

-

Column: Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Detector: UV detector at 214 nm and/or 280 nm.

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture like water/ACN. If solubility is poor, small amounts of DMSO or acetic acid can be added. Filter the sample through a 0.45 µm filter.

-

Gradient Elution: Inject the sample onto the column equilibrated with a low percentage of Buffer B (e.g., 5%). Elute the peptide using a linear gradient, for example, from 5% to 65% Buffer B over 60 minutes. The exact gradient will depend on the overall hydrophobicity of the peptide and must be optimized.

-

Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.

-

Analysis: Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to identify the fractions containing the pure target peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[12]

Assessing the Impact: Proteolytic Stability Assay

To validate the effectiveness of incorporating (S)-α-Me-4-Br-Phe, a proteolytic stability assay is essential. This protocol provides a framework for comparing the stability of the modified peptide against its unmodified counterpart.[13]

Workflow for Comparative Stability Assay

Step-by-Step Protease Challenge Protocol

Materials:

-

Purified modified peptide and control peptide.

-